molecular formula C9H11NO3 B8733156 Methyl 3-amino-4-(hydroxymethyl)benzoate

Methyl 3-amino-4-(hydroxymethyl)benzoate

Cat. No. B8733156
M. Wt: 181.19 g/mol
InChI Key: UANMENOHYWANKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-4-(hydroxymethyl)benzoate is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-amino-4-(hydroxymethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-4-(hydroxymethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 3-amino-4-(hydroxymethyl)benzoate

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 3-amino-4-(hydroxymethyl)benzoate

InChI

InChI=1S/C9H11NO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4,11H,5,10H2,1H3

InChI Key

UANMENOHYWANKS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CO)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-hydroxymethyl-3-nitro-benzoic acid methyl ester (step (b), 5.6 g, 26.5 mmol) in 60 mL EtOH/30 mL H2O was added Fe powder (7.5 g, 134.3 mmol) and NH4Cl (0.75 g, 14.0 mmol). The reaction mixture was stirred at 75° C. for 3 h, then filtered while hot through Celite. The Celite was washed with EtOAc and MeOH. The filtrate was concentrated in vacuo and partitioned between EtOAc/H2O. The EtOAc layers was dried over MgSO4 and concentrated in vacuo to give a yellow solid. MS m/z: 179.9 (M−1).
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
7.5 g
Type
catalyst
Reaction Step One

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